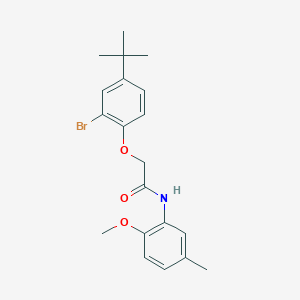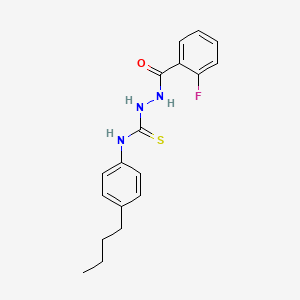
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a range of biological effects.
Wirkmechanismus
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). Activation of sGC leads to an increase in cGMP levels, which in turn leads to relaxation of smooth muscle cells and vasodilation. This mechanism of action is similar to that of nitric oxide (NO), a molecule that also activates sGC.
Biochemical and Physiological Effects:
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its vasodilatory effects, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta. 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in laboratory experiments is its specificity for sGC activation, which allows researchers to study the effects of cGMP signaling in a controlled manner. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in in vitro and in vivo experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. One area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more potent and selective sGC activators based on the structure of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. Finally, the use of 2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in combination with other drugs for the treatment of cardiovascular and inflammatory diseases is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in a variety of diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In addition, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-13-6-8-18(24-5)16(10-13)22-19(23)12-25-17-9-7-14(11-15(17)21)20(2,3)4/h6-11H,12H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQQTGJEMHOQOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)
![ethyl N-{[(3-methoxyphenyl)amino]carbonothioyl}glycinate](/img/structure/B4740018.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(3-methylphenoxy)propanamide](/img/structure/B4740029.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B4740032.png)
![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B4740043.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4740045.png)
![N-(3-chloro-4-fluorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4740050.png)


![dimethyl 5-{[(benzylsulfonyl)acetyl]amino}isophthalate](/img/structure/B4740073.png)
![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4740077.png)

![2-({4-allyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-bromophenyl)acetamide](/img/structure/B4740101.png)
![3-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740103.png)